Sertraline-d3 Hydrochloride Sertraline-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13327472
InChI: InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3;
SMILES: CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C17H18Cl3N
Molecular Weight: 345.7 g/mol

Sertraline-d3 Hydrochloride

CAS No.:

Cat. No.: VC13327472

Molecular Formula: C17H18Cl3N

Molecular Weight: 345.7 g/mol

* For research use only. Not for human or veterinary use.

Sertraline-d3 Hydrochloride -

Specification

Molecular Formula C17H18Cl3N
Molecular Weight 345.7 g/mol
IUPAC Name (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3;
Standard InChI Key BLFQGGGGFNSJKA-FEGLBNOFSA-N
Isomeric SMILES [2H]C([2H])([2H])N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Sertraline-d3 Hydrochloride retains the cis-(1S,4S) stereochemical configuration of the parent compound, critical for its selective serotonin reuptake inhibition . The deuterium atoms are incorporated at the N-methyl group, yielding a molecular structure of (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC17H14D3Cl2NHCl\text{C}_{17}\text{H}_{14}\text{D}_3\text{Cl}_2\text{N} \cdot \text{HCl}
Molecular Weight345.71 g/mol
CAS Number1217741-83-7
Purity>95% (HPLC)

Synthetic Pathways

Deuteration is achieved via hydrogen-deuterium exchange reactions under catalytic conditions, typically using palladium or platinum catalysts in deuterated solvents like D2_2O or CD3_3OD . The process ensures >98% isotopic enrichment, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Analytical Applications in Pharmacokinetic Studies

Role as an Internal Standard

Sertraline-d3 Hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying sertraline and its primary metabolite, N-desmethylsertraline, in plasma and tissues . Its deuterated structure eliminates matrix effects and ion suppression, enabling linear calibration across 0.5–150 ng/mL with r2>0.998r^2 > 0.998 .

Table 1: Recovery Rates of Sertraline-d3 in Tissue Matrices

TissueRecovery (%)RSD (%)
Muscle101.54.7
Liver84.16.2
Kidney80.66.9
Brain83.35.0

Metabolic Tracing

The compound’s isotopic signature allows precise tracking of sertraline’s metabolic fate. Studies using 13C^{13}\text{C}- and 15N^{15}\text{N}-labeled analogs have elucidated cytochrome P450 (CYP)-mediated pathways, revealing that CYP2B6, CYP2C19, and CYP3A4 contribute to N-demethylation and hydroxylation .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Distribution

Sertraline-d3 exhibits pharmacokinetic parameters indistinguishable from non-deuterated sertraline:

  • Peak Plasma Concentration (Cmax_\text{max}): 4–10 hours post-dose

  • Half-life (t1/2t_{1/2}): 24–32 hours (sertraline); 56–120 hours (N-desmethylsertraline)

  • Protein Binding: 98% to albumin and α1_1-acid glycoprotein

Enzyme Inhibition Profiling

Sertraline-d3 retains the parent drug’s CYP inhibition profile:

  • CYP2D6: IC50_{50} = 1.2 µM (competitive inhibition)

  • CYP2C19: Substrate-dependent inhibition (73.3% reduction in S-mephenytoin 4’-hydroxylation)

  • CYP3A4: Weak inhibition (AUC increase by 25% with co-administered ketoconazole)

Therapeutic and Research Applications

Adjunct Therapy in Tuberculosis

Recent studies demonstrate sertraline’s potentiation of isoniazid and rifampicin against Mycobacterium tuberculosis. Sertraline-d3-enabled assays revealed a 10–50-fold reduction in bacterial load in macrophages when combined with subtherapeutic antibiotic doses .

Neuropharmacological Effects

Long-term sertraline administration in non-human primates showed region-specific neuroplasticity:

  • Hippocampal Volume: 12% reduction in non-depressed subjects (p<0.05p < 0.05)

  • Anterior Cingulate Cortex: 15% volume increase in depressed subjects (p<0.01p < 0.01)

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